molecular formula C32H32N4O8S4 B12023765 2-({6-[(5E)-5-(3-{6-[(2-carboxyphenyl)amino]-6-oxohexyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoic acid

2-({6-[(5E)-5-(3-{6-[(2-carboxyphenyl)amino]-6-oxohexyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoic acid

Cat. No.: B12023765
M. Wt: 728.9 g/mol
InChI Key: AHAPMEIMCAOHFB-OCEACIFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. detailed industrial methods for RCL L337013 are not specified in the available literature.

Chemical Reactions Analysis

RCL L337013 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of RCL L337013 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, general mechanisms for similar compounds include:

Comparison with Similar Compounds

RCL L337013 can be compared with other similar compounds based on its structure and reactivity. Similar compounds include those with analogous functional groups or similar molecular frameworks

Similar Compounds

  • Compounds with similar molecular weights and functional groups.
  • Organometallic compounds with analogous reactivity and applications.

Properties

Molecular Formula

C32H32N4O8S4

Molecular Weight

728.9 g/mol

IUPAC Name

2-[6-[(5E)-5-[3-[6-(2-carboxyanilino)-6-oxohexyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid

InChI

InChI=1S/C32H32N4O8S4/c37-23(33-21-13-7-5-11-19(21)29(41)42)15-3-1-9-17-35-27(39)25(47-31(35)45)26-28(40)36(32(46)48-26)18-10-2-4-16-24(38)34-22-14-8-6-12-20(22)30(43)44/h5-8,11-14H,1-4,9-10,15-18H2,(H,33,37)(H,34,38)(H,41,42)(H,43,44)/b26-25+

InChI Key

AHAPMEIMCAOHFB-OCEACIFDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CCCCCN2C(=O)/C(=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)NC4=CC=CC=C4C(=O)O)/SC2=S

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CCCCCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCCCCC(=O)NC4=CC=CC=C4C(=O)O)SC2=S

Origin of Product

United States

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